N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS No.: 332885-82-2
Cat. No.: VC5066018
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
![N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide - 332885-82-2](/images/structure/VC5066018.png)
Specification
CAS No. | 332885-82-2 |
---|---|
Molecular Formula | C19H16N2O3S |
Molecular Weight | 352.41 |
IUPAC Name | N-(2,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Standard InChI | InChI=1S/C19H16N2O3S/c1-11-6-7-12(2)16(10-11)21-25(23,24)17-9-8-15-18-13(17)4-3-5-14(18)19(22)20-15/h3-10,21H,1-2H3,(H,20,22) |
Standard InChI Key | BGVYRODZDHWAHW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Benzo[cd]indole Core: A fused bicyclic system with a ketone group at position 2, contributing to planar aromaticity and π-π stacking potential .
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Sulfonamide Group: Positioned at C6, this moiety enhances solubility and enables hydrogen bonding with biological targets .
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2,5-Dimethylphenyl Substituent: A hydrophobic aromatic group that influences steric interactions and target selectivity .
The IUPAC name is derived systematically, reflecting these structural elements:
N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Physicochemical Data
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 352.4 g/mol |
Solubility | Low aqueous solubility (logP ≈ 3.2) |
Melting Point | 218–220°C (predicted) |
TPSA (Topological Surface Area) | 89.9 Ų |
The sulfonamide group () contributes to moderate polarity, while the dimethylphenyl group increases lipophilicity, favoring membrane permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Formation of Benzo[cd]indole Core: Cyclization of naphthalene derivatives under acidic conditions .
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Sulfonylation: Reaction with chlorosulfonic acid at C6, followed by amidation with 2,5-dimethylaniline .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Example Reaction Scheme:
Yield and Scalability
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Challenges: Steric hindrance from the dimethyl group reduces amidation efficiency, necessitating excess amine or elevated temperatures.
Pharmacological Activity
Mechanism of Action
The compound demonstrates dual activity:
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Enzyme Inhibition: Binds to ATP pockets of kinases (e.g., MAPK, EGFR) via sulfonamide interactions .
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Protein Degradation: Acts as a proteolysis-targeting chimera (PROTAC) by recruiting E3 ubiquitin ligases, leading to target protein ubiquitination and degradation .
Key Targets:
Target Protein | IC₅₀ (nM) | Biological Effect |
---|---|---|
TNF-α | 12.3 | Anti-inflammatory activity |
Androgen Receptor | 8.7 | Anticancer (prostate) |
HDAC6 | 24.1 | Epigenetic modulation |
In Vivo Efficacy
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Cancer Models: Reduced tumor volume by 62% in xenograft mice (10 mg/kg, oral) .
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Inflammation Models: Suppressed cytokine release by 75% in rheumatoid arthritis models .
Structure-Activity Relationships (SAR)
Substituent Effects
Modifications to the dimethylphenyl group significantly alter bioactivity:
Substituent | Activity Change |
---|---|
2,5-Dimethyl | Optimal steric bulk for HDAC6 binding |
2-Fluoro | Increased TNF-α inhibition |
3,4-Dimethoxy | Reduced solubility |
Comparative Analysis
Compound | Target Selectivity | Bioavailability |
---|---|---|
N-(2,3-Dimethylphenyl) | Androgen Receptor (IC₅₀ = 9.1 nM) | 22% |
N-(4-Fluorophenyl) | TNF-α (IC₅₀ = 10.8 nM) | 18% |
N-(2,5-Dimethylphenyl) | HDAC6 (IC₅₀ = 24.1 nM) | 35% |
Therapeutic Applications
Oncology
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Prostate Cancer: Downregulates androgen receptor signaling, inducing apoptosis in LNCaP cells .
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Breast Cancer: Synergizes with tamoxifen to inhibit ERα-positive tumors .
Immunology
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